4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound with the molecular formula C18H19BrN4O2S It is characterized by the presence of a quinoxaline ring, a butylamino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anticancer or antimicrobial drugs.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2-methylquinoxaline share the quinoxaline core structure.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known benzenesulfonamide derivatives.
Uniqueness
4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-N-[3-(butylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2S/c1-2-3-12-20-17-18(22-16-7-5-4-6-15(16)21-17)23-26(24,25)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHSUTURLJFNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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